molecular formula C14H17NO4 B2693856 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone CAS No. 1156976-13-4

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B2693856
CAS No.: 1156976-13-4
M. Wt: 263.293
InChI Key: DBVPLCDMCFMLNT-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a 2,3-dihydrobenzo[b][1,4]dioxin scaffold linked to a 4-hydroxypiperidine ring via a methanone group. The 1,4-benzodioxane structure is a recognized privileged scaffold in drug discovery, with derivatives demonstrating a range of biological activities . For instance, closely related analogs incorporating the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been investigated as potent and selective alpha(2)-adrenoceptor antagonists, which are relevant for research in neurodegenerative diseases such as Parkinson's and Alzheimer's . Other structural analogs have been designed and studied as inhibitors of B-Raf kinase, a key target in oncology research, with the benzodioxin group contributing significantly to binding affinity and inhibitory activity . The presence of the hydroxypiperidine subunit may enhance the compound's solubility and offer a handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, utilizing appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(4-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-10-5-7-15(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13/h1-4,10,13,16H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVPLCDMCFMLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.

Industrial Production Methods

For large-scale production, the synthesis route may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone exhibit significant effects on the central nervous system.

  • Adenosine Receptor Antagonism : Research has shown that derivatives of this compound can act as antagonists for adenosine receptors, which are implicated in various neurological disorders. For instance, the blockade of A2A receptors has been linked to neuroprotective effects against neurotoxins such as MPP+ and methamphetamine in neuronal cell models .

Potential Treatment for Parkinson's Disease

The compound's ability to inhibit adenosine receptors positions it as a candidate for developing treatments for Parkinson's disease. Studies suggest that A2A receptor antagonists can alleviate symptoms associated with dopaminergic neurotoxicity .

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective properties of related compounds, it was found that certain derivatives significantly increased cell viability in models exposed to dopaminergic neurotoxins. The protective effects were attributed to the inhibition of A2A receptors, demonstrating the therapeutic potential of these compounds in treating neurodegenerative diseases .

Case Study 2: Synthesis and Evaluation of Analogues

Another research effort focused on synthesizing analogues of this compound and assessing their pharmacological profiles. Several derivatives exhibited enhanced potency as A2A receptor antagonists and showed promise in preclinical models for Parkinson's disease treatment .

Mechanism of Action

The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Structural Analogs with Piperidine/Piperazine Derivatives

Compound Key Structural Features Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 4-Hydroxypiperidine, benzodioxin core C₁₄H₁₇NO₄ 279.28 Potential kinase inhibitor scaffold; high polarity due to hydroxyl group
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperidin-1-yl)methanone Piperidine (no hydroxyl group) C₁₄H₁₇NO₃ 263.29 Reduced polarity; used in CDK9 inhibitor studies
(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone Piperazine (secondary amine) C₁₃H₁₇N₂O₃ 261.29 Enhanced hydrogen-bonding capacity; explored in receptor-targeted drug design
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone 3-Hydroxypyrrolidine (5-membered ring) C₁₃H₁₅NO₄ 249.26 Compact structure; improved solubility due to smaller ring and hydroxyl group

Analogs with Modified Benzodioxin Substituents

Compound Key Modifications Synthetic Route Yield Application
(4-Amino-2-((2,3-dihydro-1H-inden-1-yl)amino)thiazol-5-yl)(benzodioxin-yl)methanone (12w) Indenylamino-thiazole substituent Method B: Isothiocyanate + TBHP + cyanamide 49% CDK9 inhibitor; moderate selectivity
(4-Amino-2-(cyclopropylamino)thiazol-5-yl)(benzodioxin-yl)methanone (12e) Cyclopropylamino-thiazole substituent Method C: Reaction of compound 11 with cyclopropylamine Not reported CDK9 inhibitor; improved metabolic stability
5-(Benzodioxin-2-yl)-1,3,4-thiadiazol-2-amine (III) Thiadiazole ring fused to benzodioxin Thiosemicarbazide + sodium acetate + benzodioxin High Antimicrobial/antiviral candidate

Physicochemical Properties

  • Polarity: The 4-hydroxypiperidine group in the target compound increases hydrophilicity compared to non-hydroxylated analogs (e.g., piperidine derivative in ).
  • Solubility : The 3-hydroxypyrrolidine analog (CAS: 1272966-06-9) exhibits higher aqueous solubility due to its smaller ring and hydroxyl group .
  • Stability: Cyclopropylamino-thiazole derivatives (e.g., 12e) show enhanced metabolic stability, critical for drug development .

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone , also known by its CAS number 54874-78-1, is a complex organic molecule featuring a dihydrobenzo[dioxin] moiety and a piperidine ring. This structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO4C_{14}H_{17}NO_{4}. The presence of hydroxyl and amide groups indicates that the compound may exhibit unique reactivity in biological systems.

Structural Features:

FeatureDescription
Dihydrobenzo[b][1,4]dioxinAromatic ring system with potential for electron delocalization
Piperidine ringNitrogen-containing heterocycle with potential for receptor binding
Hydroxyl groupMay enhance solubility and biological activity
Methanone groupCarbonyl functionality that can participate in various chemical reactions

Biological Activity

Research indicates that compounds similar to this compound may exhibit diverse biological activities:

  • Anticancer Activity : Compounds with similar structural motifs have been studied for their anticancer properties. For instance, related dihydrobenzo[dioxins] have shown potential in inhibiting tumor growth in various cancer models .
  • Cholesteryl Ester Transfer Protein Inhibition : Similar compounds have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism. This inhibition can lead to increased levels of high-density lipoprotein cholesterol (HDL-C), suggesting cardiovascular protective effects .
  • Neuropharmacological Effects : The piperidine component is often associated with neuroactive properties. Compounds containing piperidine rings have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may include:

  • Receptor Modulation : Interaction with various receptors in the central nervous system may mediate its neuropharmacological effects.
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in lipid metabolism and cancer cell proliferation.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Anticancer Properties : A study demonstrated that derivatives of dihydrobenzo[dioxins] exhibited significant cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents .
  • CETP Inhibition Research : Research highlighted the efficacy of related compounds as CETP inhibitors, showing improved lipid profiles in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone, and what are critical parameters for optimizing yield?

  • Methodology : The compound can be synthesized via coupling between 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives and 4-hydroxypiperidine. Critical steps include:

  • Activation : Use of coupling agents like HATU or EDCI for amide bond formation .
  • Reaction Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups. Control temperatures (0–5°C for exothermic steps) to avoid side reactions .
  • Purification : Normal-phase chromatography with methanol/ammonium hydroxide mixtures (e.g., 10% MeOH, 0.1% NH₄OH) improves purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Key signals include δ 4.25–4.50 ppm (dioxin methylene protons) and δ 3.50–4.00 ppm (piperidine N–CH₂ groups) .
  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for baseline separation of impurities .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
    • Purity Threshold : ≥95% by HPLC for biological assays .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Theoretical Basis : The 4-hydroxypiperidine moiety suggests potential interaction with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters, similar to piperazine-derived ligands .
  • Experimental Validation : Screen against dopamine D₂/D₃ and serotonin 5-HT₁A receptors using radioligand binding assays (IC₅₀, Kᵢ) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound's stability under physiological conditions?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to varying pH (1.2–7.4), temperatures (25–40°C), and light (ICH Q1B guidelines). Monitor degradation via LC-MS .
  • Kinetic Analysis : Apply Arrhenius equation to predict shelf-life at 25°C using degradation rate constants .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Integrated Workflow :

  • Validation : Cross-check molecular docking results with alanine-scanning mutagenesis of receptor binding sites .
  • Solvent Effects : Adjust protonation states in molecular dynamics (MD) simulations to match physiological pH .
  • Binding Assays : Use surface plasmon resonance (SPR) to measure on/off rates and reconcile discrepancies with in silico Kd values .

Q. How should ecological risk assessments be structured to evaluate environmental impact?

  • Experimental Design :

  • Fate Studies : Measure logP (octanol-water partitioning) and biodegradability (OECD 301F test) to assess persistence .
  • Toxicity Assays : Use Daphnia magna (EC₅₀) and algae growth inhibition tests (OECD 201/202) .

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